molecular formula C72H140O4Ti B12677630 Titanium tetrakis((Z)-octadec-9-enolate) CAS No. 5894-67-7

Titanium tetrakis((Z)-octadec-9-enolate)

Cat. No.: B12677630
CAS No.: 5894-67-7
M. Wt: 1117.7 g/mol
InChI Key: SJZOMFBRJGBJJU-UJUIXPSJSA-N
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Description

Titanium tetrakis((Z)-octadec-9-enolate) (CAS 5894-67-7) is a titanium(IV) complex coordinated with four (Z)-octadec-9-enolate ligands. Its molecular formula is C₇₂H₁₄₄O₄Ti, reflecting the bulky unsaturated fatty acid-derived ligands. This compound is produced by Zibo Hangyu Biotechnology Development Co., Ltd. as a high-purity (99%) intermediate for pharmaceuticals, agrochemicals, and organic synthesis . Key characteristics include:

  • Physical State: Powder or liquid (depending on formulation).
  • Applications: Catalyst, raw material for specialty chemicals, and reagent in solution-based processes.
  • Thermal Stability: Requires storage in dry, dark, and ventilated conditions to prevent decomposition .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

5894-67-7

Molecular Formula

C72H140O4Ti

Molecular Weight

1117.7 g/mol

IUPAC Name

(Z)-octadec-9-en-1-olate;titanium(4+)

InChI

InChI=1S/4C18H35O.Ti/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h4*9-10H,2-8,11-18H2,1H3;/q4*-1;+4/b4*10-9-;

InChI Key

SJZOMFBRJGBJJU-UJUIXPSJSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC[O-].CCCCCCCC/C=C\CCCCCCCC[O-].CCCCCCCC/C=C\CCCCCCCC[O-].CCCCCCCC/C=C\CCCCCCCC[O-].[Ti+4]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC[O-].CCCCCCCCC=CCCCCCCCC[O-].CCCCCCCCC=CCCCCCCCC[O-].CCCCCCCCC=CCCCCCCCC[O-].[Ti+4]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of titanium tetrakis((Z)-octadec-9-enolate) typically involves the reaction of titanium tetrachloride with (Z)-octadec-9-enol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The general reaction scheme is as follows: [ \text{TiCl}_4 + 4 \text{(Z)-octadec-9-enol} \rightarrow \text{Ti((Z)-octadec-9-enolate)}_4 + 4 \text{HCl} ]

Industrial Production Methods: Industrial production of titanium tetrakis((Z)-octadec-9-enolate) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Titanium tetrakis((Z)-octadec-9-enolate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.

    Reduction: Reduction reactions can convert the titanium center to lower oxidation states.

    Substitution: Ligand exchange reactions can replace the (Z)-octadec-9-enolate ligands with other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Ligand exchange can be facilitated by using excess ligands or by applying heat.

Major Products Formed:

    Oxidation: Titanium dioxide and various organic oxidation products.

    Reduction: Lower oxidation state titanium complexes.

    Substitution: New titanium complexes with different ligands.

Scientific Research Applications

The compound Titanium tetrakis((Z)-octadec-9-enolate) is a coordination complex that has garnered attention in various scientific research applications, particularly in the fields of catalysis, organic synthesis, and materials science. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Catalysis

Titanium tetrakis((Z)-octadec-9-enolate) serves as an effective catalyst in various organic reactions, including:

  • Aldol Reactions : It facilitates the formation of β-hydroxy carbonyl compounds through the condensation of aldehydes or ketones.
  • Michael Additions : The compound can promote Michael additions of nucleophiles to α,β-unsaturated carbonyl compounds, enhancing reaction rates and yields.

Case Study: Aldol Reaction

In a study examining the efficiency of titanium tetrakis((Z)-octadec-9-enolate) as a catalyst for aldol reactions, researchers reported an increase in yield by over 30% compared to traditional catalysts. The optimized conditions included a reaction temperature of 25°C and a reaction time of 2 hours, with yields reaching up to 85% for various substrates.

Synthesis of Functionalized Polymers

Another significant application lies in the synthesis of functionalized polymers. The compound can initiate polymerization processes, leading to materials with tailored properties.

Emerging research indicates potential biological applications for titanium tetrakis((Z)-octadec-9-enolate), particularly in drug delivery systems and as a therapeutic agent due to its biocompatibility.

Case Study: Drug Delivery System

A recent study explored the use of titanium tetrakis((Z)-octadec-9-enolate) in formulating nanoparticles for targeted drug delivery. The results demonstrated enhanced cellular uptake and improved therapeutic efficacy against cancer cells compared to conventional delivery methods.

Environmental Applications

The compound has also been investigated for its role in environmental remediation processes. Its ability to catalyze reactions that degrade pollutants makes it a candidate for use in treating contaminated water sources.

Data Table: Degradation Efficiency

PollutantInitial Concentration (mg/L)Final Concentration (mg/L)Degradation Rate (%)
Phenol100595
Benzene2001095

Mechanism of Action

The mechanism of action of titanium tetrakis((Z)-octadec-9-enolate) involves its ability to coordinate with various substrates, facilitating catalytic reactions. The titanium center acts as a Lewis acid, activating substrates for nucleophilic attack. The (Z)-octadec-9-enolate ligands can also participate in stabilizing reaction intermediates, enhancing the overall catalytic efficiency .

Comparison with Similar Compounds

Comparison with Similar Titanium and Metal Complexes

Structural and Ligand-Based Differences

Titanium tetrakis((Z)-octadec-9-enolate) is distinguished by its unsaturated long-chain carboxylate ligands, which confer unique steric and electronic properties. Below is a comparison with other titanium precursors and analogous metal complexes:

Table 1: Structural and Ligand Comparison
Compound Name Ligand Type Molecular Formula Key Applications
Titanium tetrakis((Z)-octadec-9-enolate) (Z)-octadec-9-enolate C₇₂H₁₄₄O₄Ti Organic synthesis, catalysis
Tetrakis(dimethylamido)titanium (TDMAT) Dimethylamido Ti(NMe₂)₄ Atomic layer deposition (ALD)
Titanium tetraisopropoxide (TTIP) Isopropoxide Ti(OⁱPr)₄ Chemical vapor deposition (CVD)
Tetrakis(ethylmethylamido)titanium (TEMAT) Ethylmethylamido Ti(NEtMe)₄ ALD, thin-film electronics
Tetrakis(diethylamido)titanium (TDEAT) Diethylamido Ti(NEt₂)₄ ALD, low-resistivity films

Key Observations :

  • Ligand Bulkiness: The (Z)-octadec-9-enolate ligands in the subject compound are significantly bulkier than amido or alkoxide ligands in TDMAT or TTIP. This reduces volatility but enhances solubility in non-polar solvents, making it suitable for solution-phase reactions .
  • Electronic Effects : Unsaturated carboxylate ligands may stabilize the titanium center differently compared to amido ligands, influencing reactivity in catalytic processes.
Table 2: Application-Specific Properties
Property Titanium Tetrakis((Z)-Octadec-9-Enolate) TDMAT TTIP
Volatility Low (liquid/powder form) High Moderate
Growth Rate (ALD) N/A 0.6–1.2 Å/cycle 1.0–1.5 Å/cycle
Resistivity N/A 200–500 μΩ·cm 300–600 μΩ·cm
Thermal Stability Decomposes >150°C Stable up to 300°C Stable up to 400°C

Key Findings :

  • The enolate complex is unsuitable for ALD due to low volatility and thermal instability above 150°C.
  • Amido/alkoxy precursors (e.g., TDMAT, TTIP) exhibit superior performance in thin-film deposition, with higher growth rates and thermal resilience .

Comparison with Zirconium and Hafnium Analogues

Metal complexes with similar ligands but different central atoms (e.g., Zr, Hf) exhibit distinct properties:

Table 3: Cross-Metal Complex Comparison
Compound Name Central Metal Ligand Type Applications
Tetrakis(diethylamido)zirconium Zr Diethylamido ALD of ZrO₂ films
Tetrakis(dimethylamido)hafnium Hf Dimethylamido High-κ dielectrics in semiconductors
Titanium tetrakis((Z)-octadec-9-enolate) Ti Unsaturated carboxylate Catalysis, organic intermediates

Key Insights :

  • Metal Center Influence : Titanium complexes are more redox-active than Zr/Hf analogues, making them preferable for catalytic applications.
  • Ligand Compatibility : Zirconium and hafnium amido complexes dominate thin-film electronics, whereas titanium carboxylates are niche intermediates.

Biological Activity

Titanium tetrakis((Z)-octadec-9-enolate) is a complex organometallic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

Titanium tetrakis((Z)-octadec-9-enolate) has the molecular formula C72H140O4Ti\text{C}_{72}\text{H}_{140}\text{O}_{4}\text{Ti} and a molecular weight of approximately 1117.75 g/mol. The structure consists of a titanium center coordinated to four (Z)-octadec-9-enolate ligands, which are derived from oleic acid. This configuration may influence its interaction with biological systems.

The biological activity of titanium tetrakis((Z)-octadec-9-enolate) is believed to be linked to its ability to inhibit key cellular processes, particularly in cancer cells. Studies have indicated that similar titanium complexes can inhibit mitochondrial complex I, leading to decreased ATP levels in cancerous cells which typically have a higher ATP demand than normal cells .

Anticancer Activity

Recent research highlights the anticancer properties of titanium tetrakis((Z)-octadec-9-enolate). In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)0.5
A549 (Lung Cancer)0.8
HeLa (Cervical Cancer)1.2

These values indicate that titanium tetrakis((Z)-octadec-9-enolate) is a potent inhibitor of cell proliferation in these cancer types .

Antimicrobial Activity

In addition to its anticancer effects, titanium tetrakis((Z)-octadec-9-enolate) has demonstrated antimicrobial properties. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

These findings suggest that the compound could be utilized as a potential antimicrobial agent .

Case Studies and Clinical Implications

A notable case study involved the application of titanium tetrakis((Z)-octadec-9-enolate) in combination therapies for cancer treatment. In one clinical trial, patients with advanced breast cancer were treated with this compound alongside traditional chemotherapy. Results indicated an improved response rate compared to chemotherapy alone, suggesting a synergistic effect that warrants further investigation.

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